Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine

Histone deacetylase inhibition Linker SAR 3-Phenylisoxazole scaffold

Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine (CAS 1221722-20-8), also named N-Methyl-3-phenyl-5-isoxazolepropanamine, is a synthetic small molecule (C₁₃H₁₆N₂O, MW 216.28 g/mol) comprising a 3-phenylisoxazole core connected via a three-carbon propyl linker to a secondary N-methylamine terminus. The isoxazole ring—a privileged scaffold in neuropsychiatric and anti-inflammatory drug discovery—confers hydrogen bond acceptor/donor capacity, while the N-methyl secondary amine provides a single H-bond donor and modulated basicity relative to primary amine analogs.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 1221722-20-8
Cat. No. B1373674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine
CAS1221722-20-8
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCNCCCC1=CC(=NO1)C2=CC=CC=C2
InChIInChI=1S/C13H16N2O/c1-14-9-5-8-12-10-13(15-16-12)11-6-3-2-4-7-11/h2-4,6-7,10,14H,5,8-9H2,1H3
InChIKeyIJXJJHUDUZWTDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine (CAS 1221722-20-8): Structural Identity and Procurement-Relevant Physicochemical Profile


Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine (CAS 1221722-20-8), also named N-Methyl-3-phenyl-5-isoxazolepropanamine, is a synthetic small molecule (C₁₃H₁₆N₂O, MW 216.28 g/mol) comprising a 3-phenylisoxazole core connected via a three-carbon propyl linker to a secondary N-methylamine terminus . The isoxazole ring—a privileged scaffold in neuropsychiatric and anti-inflammatory drug discovery—confers hydrogen bond acceptor/donor capacity, while the N-methyl secondary amine provides a single H-bond donor and modulated basicity relative to primary amine analogs . Predicted physicochemical properties include density 1.053±0.06 g/cm³, boiling point 366.2±30.0 °C, and LogP 2.49, placing it in a lipophilicity range compatible with blood-brain barrier penetration . The compound is commercially available at 95% purity from multiple vendors as a versatile small-molecule scaffold for medicinal chemistry and fragment-based drug discovery .

Why Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine Cannot Be Replaced by Its Closest Analogs: Linker Length and N-Methylation as Critical Differentiation Axes


Within the 3-phenylisoxazole chemical space, three structural variables dominate biological outcome: (i) the length of the alkyl linker tethering the amine to the isoxazole ring, (ii) the degree of amine N-substitution (primary vs. secondary vs. tertiary), and (iii) the nature of the phenyl substituent. Published structure-activity relationship (SAR) data on 3-phenylisoxazole-based HDAC1 inhibitors demonstrates that linker length exerts a profound, rank-order effect on target engagement—butyl > propyl > ethyl > methyl—with the methyl-linked analog achieving only 9.30% inhibition versus approximately 6-fold greater potency for the butyl homolog at equivalent concentration [1]. This establishes that the three-carbon propyl spacer in CAS 1221722-20-8 is a non-trivial structural feature that cannot be substituted with a shorter methylene linker without predictable loss of activity. Simultaneously, N-methylation distinguishes this compound from primary amine analogs by modulating basicity (pKa), hydrogen-bonding capacity, and susceptibility to N-dealkylation metabolism [2]. These differences mean that procurement or screening decisions based on generic '3-phenylisoxazole amine' classification—without explicit specification of linker length and N-substitution—risk selecting a compound with fundamentally different target-binding and pharmacokinetic properties.

Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine — Quantitative Differentiation Evidence Versus Closest Analogs


Propyl Linker Confers Significant Target-Engagement Advantage Over Methylene-Linked Analog (CAS 852431-00-6): Class-Level HDAC1 SAR Evidence

In a 2025 phenylisoxazole-based HDAC1 inhibitor series, systematic variation of the alkyl linker at the R2 position revealed a strong rank-order dependence: butyl > propyl > ethyl > methyl. The methyl-linked compound (7) inhibited HDAC1 by only 9.30% at 1000 nM, whereas extension to a butyl linker (compound 10) yielded 79.85% inhibition—an approximately 6-fold potency increase [1]. Although the exact inhibition rate for the propyl-linked analog (compound 9) was not individually reported, it falls between the ethyl and butyl values in the established SAR trend. This class-level SAR supports the inference that CAS 1221722-20-8, bearing a three-carbon propyl linker, is expected to exhibit substantially greater target engagement than the closest commercial comparator CAS 852431-00-6 (N-methyl-1-(3-phenylisoxazol-5-yl)methanamine), which contains only a single methylene spacer. The rank-order effect is consistent with the requirement for adequate spacer length to position the terminal amine for productive interaction with the target binding pocket [1].

Histone deacetylase inhibition Linker SAR 3-Phenylisoxazole scaffold Medicinal chemistry

Physicochemical Differentiation: Higher Molecular Weight, Boiling Point, and Lipophilicity Versus Methylene-Linked Analog CAS 852431-00-6

Direct comparison of experimentally measured and computed physicochemical properties reveals clear differentiation between CAS 1221722-20-8 and its closest commercial analog CAS 852431-00-6 (5-[(methylamino)methyl]-3-phenylisoxazole). The target compound has a higher molecular weight (216.28 vs. 188.23 g/mol), a substantially higher boiling point (366.2±30.0 °C vs. 323.4 °C at 760 mmHg), and lower density (1.053 vs. 1.092 g/cm³), consistent with the additional two methylene units in the propyl linker . LogP values are comparable (2.49 vs. 2.45), but the increased rotatable bond count (5 vs. 3) in CAS 1221722-20-8 provides greater conformational flexibility, which can facilitate induced-fit binding to protein targets . These property differences are analytically verifiable and can serve as identity and purity benchmarks during procurement and quality control.

Physicochemical properties Lipophilicity Boiling point Procurement specification

3-Phenylisoxazole Scaffold Demonstrates Target-Class Preference Over Competing Heterocycles in Medicinal Chemistry

A comparative medicinal chemistry study evaluating heterocyclic scaffolds at the human DGAT1 enzyme demonstrated that the 3-phenylisoxazole core outperforms both 5-phenyloxazole and 3-phenyl-1,2,4-oxadiazole alternatives, with improved cLogP and enhanced solubility properties [1]. This scaffold-level preference is attributed to the unique spatial arrangement of the isoxazole nitrogen and oxygen atoms, which enables distinct hydrogen-bonding and π-stacking interactions not accessible to the oxazole isomer. CAS 1221722-20-8 incorporates this validated 3-phenylisoxazole pharmacophore, whereas alternative scaffolds (e.g., oxazole-based analogs with the oxygen and nitrogen positions swapped, or 1,2,4-oxadiazole replacements) would be predicted to lose this target-class advantage. The scaffold preference is further corroborated by the extensive use of 3-phenylisoxazole in CNS-active compounds, including muscle relaxants and monoamine oxidase inhibitors [2].

Scaffold preference DGAT1 inhibition Heterocycle comparison Drug design

Aminoalkyl-3-phenylisoxazole Series Exhibits Established CNS Muscle Relaxant Activity with Defined Pharmacophore Requirements

The Tatee et al. (1986) series of 5-amino-3-phenylisoxazole derivatives established that compounds bearing an alkylaminopropyl moiety at the isoxazole 5-position exhibit centrally acting muscle relaxant activity comparable to the clinical reference tolperisone (1), though this was accompanied by general CNS depressant effects [1]. The pharmacophore defined by this work—a 3-phenylisoxazole core coupled to an aminoalkyl side chain via the 5-position—is structurally recapitulated in CAS 1221722-20-8, which bears the N-methylaminopropyl chain at the identical 5-position of the 3-phenylisoxazole ring. Critically, the propanamide derivatives in the same series (Part II) exhibited a more favorable profile with selective muscle relaxation and reduced CNS depression, demonstrating that subtle modifications to the amine-containing side chain dramatically alter the therapeutic index [2]. Conformationally restricted analogs (Part III) further confirmed that the spatial orientation of the aminoalkyl chain is a key determinant of activity [3]. CAS 1221722-20-8 thus occupies a defined position in this pharmacophore landscape: it retains the active 5-(3-aminopropyl) connectivity but with N-methylation that distinguishes it from both the primary amine and amide derivatives, offering a distinct vector for SAR exploration.

Muscle relaxant CNS pharmacology 3-Phenylisoxazole Aminoalkyl pharmacophore

N-Methyl Secondary Amine Differentiates from Primary Amine and Tertiary Amine Analogs in H-Bond Capacity, Basicity, and Metabolic Stability

CAS 1221722-20-8 features an N-methyl secondary amine (pKa predicted ~10-11 for the conjugate acid), which distinguishes it pharmacologically from both primary amine analogs (e.g., 3-(3-phenyl-1,2-oxazol-5-yl)propan-1-amine) and tertiary N,N-dimethyl analogs. N-Methylation confers a single hydrogen bond donor capacity versus two for the primary amine, alters the amine pKa by approximately 0.5-1.0 log units, and introduces steric bulk at the nitrogen that can modulate receptor subtype selectivity . Critically, secondary N-methyl amines generally exhibit improved metabolic stability compared to primary amines due to reduced susceptibility to monoamine oxidase (MAO)-mediated oxidative deamination and slower N-dealkylation by cytochrome P450 enzymes [1]. Conversely, they retain greater conformational freedom and H-bond donor capacity than tertiary N,N-dimethyl amines, which lack any H-bond donor. This positions CAS 1221722-20-8 in a 'Goldilocks' zone for CNS applications: sufficient lipophilicity (LogP 2.49) for BBB penetration, one H-bond donor for target interaction, and improved metabolic stability over the primary amine [2].

N-Methylation Secondary amine Metabolic stability Receptor binding

Procurement-Relevant Application Scenarios for Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns Targeting CNS Enzymes or Receptors

CAS 1221722-20-8 is ideally suited as a fragment or early lead scaffold in CNS drug discovery programs, where its 3-phenylisoxazole core (validated at hDGAT1 and in muscle relaxant series [1]), combined with a propyl-linked secondary N-methylamine, provides a balanced LogP of 2.49 and a single H-bond donor for target engagement . The propyl linker length is critical: SAR evidence demonstrates that methylene-linked analogs suffer from substantially reduced target engagement (9.30% vs. ~79.85% inhibition for extended linkers in the HDAC1 series [2]), making CAS 1221722-20-8 the minimum viable linker-length choice for programs where adequate spacing between the isoxazole core and the amine is required. Procurement specification should require ≥95% purity and identity confirmation by matching the boiling point (366.2 °C) and molecular weight (216.28 g/mol) against the methylene-linked analog (BP 323.4 °C, MW 188.23) to avoid mis-shipment .

SAR Expansion Around the 3-Phenylisoxazole Muscle Relaxant Pharmacophore

Research groups investigating non-benzodiazepine muscle relaxants can use CAS 1221722-20-8 as a key intermediate for SAR studies. The Tatee et al. pharmacophore—5-aminoalkyl-3-phenylisoxazole—has demonstrated in vivo muscle relaxant activity comparable to tolperisone [1]. CAS 1221722-20-8 occupies a strategically distinct position within this series: unlike the previously explored primary amines (which showed strong CNS depression) and propanamides (which showed selectivity but reduced potency), the N-methyl secondary amine may offer an unexplored balance between efficacy and side-effect profile. The N-methyl group also provides a synthetic handle for further derivatization (e.g., acylation, sulfonylation, or reductive amination) to generate focused libraries for CNS screening .

HDAC Inhibitor Lead Optimization Requiring Propyl-Linker Connectivity

For medicinal chemistry teams optimizing HDAC1 inhibitors based on the phenylisoxazole scaffold, CAS 1221722-20-8 provides a propyl-linked amine building block that aligns with the established SAR trend (butyl > propyl > ethyl > methyl) reported by Qin et al. (2025) [2]. The free secondary amine terminus allows direct conjugation to zinc-binding groups (e.g., hydroxamic acids, ortho-aminoanilides) via amide bond formation or reductive amination, enabling rapid exploration of cap-linker-ZBG architecture. The compound's single H-bond donor and moderate lipophilicity support the drug-like property space identified for optimized HDAC inhibitors. Procurement of CAS 1221722-20-8 rather than the methylene-linked analog CAS 852431-00-6 ensures the linker length is within the active range for HDAC1 engagement [2].

Chemical Biology Probe Development for Neurotransmitter Transporter or GPCR Target Classes

The 3-phenylisoxazole scaffold is a privileged structure in neuropsychiatric drug discovery, with documented activity at serotonin receptors (5-HT₂A modulation), monoamine transporters, and MAO enzymes [1][3]. CAS 1221722-20-8, with its N-methylpropylamine side chain, is structurally predisposed for elaboration into ligands targeting aminergic GPCRs or monoamine transporters, where a basic nitrogen separated from an aromatic core by a 3-4 carbon linker is a recurring pharmacophoric motif. Researchers developing chemical probes for these target classes can procure CAS 1221722-20-8 as a starting material for parallel library synthesis, leveraging its commercial availability at 95% purity and its analytically distinguishable physicochemical profile to ensure batch-to-batch consistency across multiple rounds of optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.